2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: Starting from ethylenediamine and a suitable dihaloalkane.
Substitution reactions: Introducing the 2,4-dichlorophenyl and naphthalen-2-ylmethoxy groups through nucleophilic substitution reactions.
Chlorination: Adding the chloro group to the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.
Reduction: Reduction reactions could target the chloro groups or the carbonyl group.
Substitution: The aromatic rings and the piperazine ring can undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-4-(naphthalen-2-ylmethyl)piperazine: Similar structure but lacks the ethanone moiety.
2-Chloro-1-(4-(2-(2,4-dichlorophenyl)ethyl)piperazin-1-yl)ethan-1-one: Similar but without the naphthalen-2-ylmethoxy group.
Uniqueness
The unique combination of functional groups in 2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one may confer specific properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C25H25Cl3N2O2 |
---|---|
Molecular Weight |
491.8 g/mol |
IUPAC Name |
2-chloro-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H25Cl3N2O2/c26-15-25(31)30-11-9-29(10-12-30)16-24(22-8-7-21(27)14-23(22)28)32-17-18-5-6-19-3-1-2-4-20(19)13-18/h1-8,13-14,24H,9-12,15-17H2 |
InChI Key |
BVAFXYLOMKSWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3)C(=O)CCl |
Origin of Product |
United States |
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